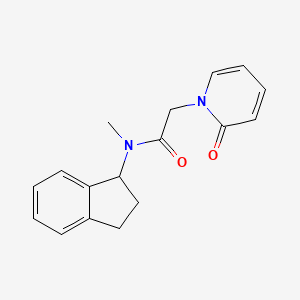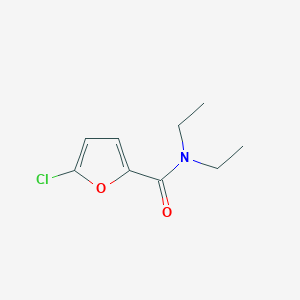
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the scientific community due to its potential in cancer treatment.
Wirkmechanismus
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide selectively binds to the DNA template of RNA polymerase I and inhibits its activity. This leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell survival. N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide also induces DNA damage and activates the p53 pathway, which further promotes cancer cell death.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits tumor growth in various cancer models, including breast, ovarian, and pancreatic cancer. N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is not effective in all types of cancer, and its mechanism of action is not fully understood. Furthermore, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is not readily available commercially, which can limit its use in research.
Zukünftige Richtungen
Despite the limitations, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has shown great potential in cancer treatment. Future research should focus on understanding its mechanism of action and identifying biomarkers that can predict its efficacy in different types of cancer. Additionally, efforts should be made to optimize the synthesis method and improve the availability of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide for research and clinical use.
In conclusion, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential in cancer treatment. Its selectivity for cancer cells and minimal toxicity make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis method of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide involves the reaction of N-methylcyclobutanecarboxamide with cyclohexylmethylamine in the presence of a base. The reaction is carried out under an inert atmosphere and in the absence of moisture. The resulting product is then purified using column chromatography to obtain N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many types of cancer. By inhibiting this process, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide can induce cancer cell death while sparing normal cells.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(13(15)12-8-5-9-12)10-11-6-3-2-4-7-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCQOBTABUSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)


![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)

![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)
